Desmetil Bromethalina

Descripción general

Descripción

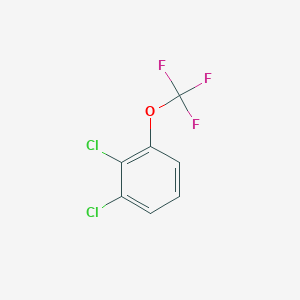

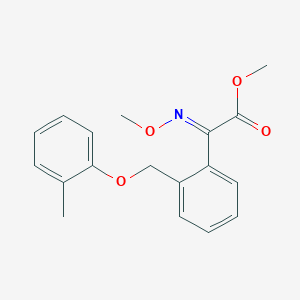

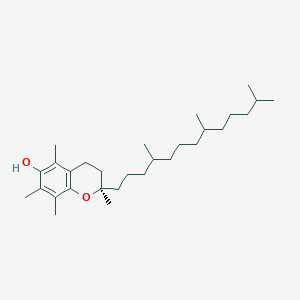

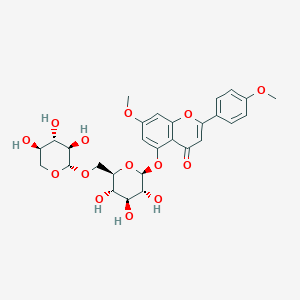

Desmethyl Bromethalin is a complex organic compound characterized by the presence of nitro, bromo, and trifluoromethyl groups attached to an aniline backbone

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Compounds with multiple functional groups can act as catalysts or catalyst precursors in organic reactions.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

Pharmaceuticals: Potential use in drug design and development due to its complex structure and functional groups.

Biological Studies: Used as a probe or reagent in biochemical assays.

Industry

Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure and functional groups.

Agriculture: Potential use in the synthesis of agrochemicals like pesticides or herbicides.

Mecanismo De Acción

Desmethyl Bromethalin, also known as Desmethylbromethalin or 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, is a potent neurotoxic compound that has a unique mechanism of action .

Target of Action

The primary target of Desmethyl Bromethalin is the central nervous system (CNS) . It specifically targets the mitochondria in neuronal cells .

Mode of Action

Desmethyl Bromethalin acts by uncoupling mitochondrial oxidative phosphorylation . This interaction with its target leads to a decrease in the synthesis of adenosine triphosphate (ATP) . The decreased ATP inhibits the activity of the Na/K ATPase enzyme , leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Biochemical Pathways

The uncoupling of mitochondrial oxidative phosphorylation disrupts the normal biochemical pathways in the cell. The decrease in ATP synthesis affects the energy-dependent sodium-potassium pump , leading to an imbalance in the ionic concentration . This imbalance results in the accumulation of sodium ions inside the cells, causing water to move into the cells, leading to cellular swelling .

Pharmacokinetics

Desmethyl Bromethalin is rapidly absorbed from the intestines and transported to the liver, where it is metabolized . Its high lipid solubility allows it to penetrate the CNS effectively .

Result of Action

The result of Desmethyl Bromethalin’s action is an increase in intracranial pressure due to the buildup of CSF . This increased pressure permanently damages neuronal axons . The damage to the CNS can lead to severe symptoms such as paralysis, convulsions, and even death .

Action Environment

The action of Desmethyl Bromethalin can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light, leading to the formation of breakdown products . Furthermore, the compound’s toxicity may be influenced by the animal’s age, diet, and overall health status . .

Análisis Bioquímico

Biochemical Properties

Desmethyl Bromethalin acts by uncoupling mitochondrial oxidative phosphorylation . This results in a depletion of adenosine triphosphate (ATP) from the cell, causing impairment of the sodium-potassium pump . The reduction in ATP production and the subsequent disruption of sodium-potassium gradients lead to cerebral edema, increased cerebrospinal fluid pressure, clonic convulsions, respiratory arrest, and death .

Cellular Effects

Desmethyl Bromethalin has a profound impact on various types of cells and cellular processes. It influences cell function by causing a decrease in ATP synthesis . This decreased ATP inhibits the activity of the Na/K ATPase enzyme, thereby leading to a subsequent buildup of cerebral spinal fluid (CSF) and vacuolization of myelin .

Molecular Mechanism

The molecular mechanism of Desmethyl Bromethalin involves its metabolism to n-desmethyl-bromethalin and uncoupling mitochondrial oxidative phosphorylation . This causes a decrease in ATP synthesis, which inhibits the activity of the Na/K ATPase enzyme . The excess CSF results in increased intracranial pressure, which in turn permanently damages neuronal axons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Bromethalin change over time. Physicochemical breakdown of bromethalin produces multiple unique products with discernible mass spectra . Two principal breakdown products are isomeric with one another and involve the release of both fluorine and methyl groups to develop dehydrofluorodesmethylbromethalin products .

Dosage Effects in Animal Models

In animal models, the effects of Desmethyl Bromethalin vary with different dosages. Large doses lead to an acute onset of clinical signs within 2 to 12 hours of ingestion . Lower doses tend to exhibit a prolonged time course with clinical signs developing 2–4 days after ingestion .

Metabolic Pathways

Desmethyl Bromethalin is rapidly absorbed from the intestines and transported to the liver, where it is metabolized to its more potent and active metabolite . This metabolite is highly lipid-soluble and therefore penetrates the central nervous system where it inhibits oxidative phosphorylation .

Transport and Distribution

Desmethyl Bromethalin is rapidly absorbed from the intestines and transported to the liver . Both the parent compound and its metabolite are lipid-soluble and capable of crossing the blood-brain barrier .

Subcellular Localization

Desmethyl Bromethalin is localized in specific cellular compartments. Particularly in highly complex cells, it is not distributed homogeneously throughout cells but is localized in specific cellular compartments . The predominant mechanism of Desmethyl Bromethalin localization is the directed transport of transcripts along with a polarized cytoskeletal network .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Bromethalin typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Addition of bromine atoms to the phenyl ring using bromine or a bromine source like N-bromosuccinimide (NBS).

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro groups can undergo further oxidation under strong oxidizing conditions.

Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.

Reduction: Formation of diamines.

Substitution: Formation of substituted aniline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitroaniline: Lacks the bromine and trifluoromethyl groups.

2,4,6-Tribromoaniline: Lacks the nitro and trifluoromethyl groups.

2,4-Dinitro-6-(trifluoromethyl)aniline: Lacks the bromine groups.

Propiedades

IUPAC Name |

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHIPJJDSPNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073567 | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57729-86-9 | |

| Record name | Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)